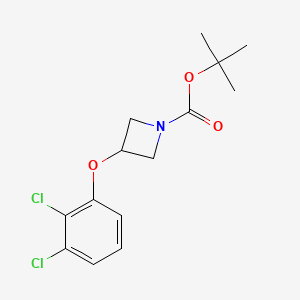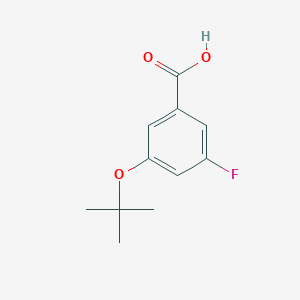
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrrolidine ring, a benzyl group, a methyl ester, and a fluoro substituent. Its molecular formula is C16H19NO5F, and it has a molecular weight of approximately 325.33 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction using benzyl chloride and a suitable base.
Methyl Ester Formation: The methyl ester is formed through esterification using methanol and an acid catalyst.
Fluorination: The fluoro substituent is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Butenyl Group Addition: The butenyl group is added through a Heck reaction involving a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluoro substituent enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O1-benzyl O2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Uniqueness
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate is unique due to its combination of a fluoro substituent and a butenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H22FNO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-methyl (2S)-2-but-3-enyl-4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22FNO4/c1-3-4-10-18(16(21)23-2)11-15(19)12-20(18)17(22)24-13-14-8-6-5-7-9-14/h3,5-9,15H,1,4,10-13H2,2H3/t15?,18-/m0/s1 |
Clé InChI |
QINHWBQCFKNWKG-PKHIMPSTSA-N |
SMILES isomérique |
COC(=O)[C@@]1(CC(CN1C(=O)OCC2=CC=CC=C2)F)CCC=C |
SMILES canonique |
COC(=O)C1(CC(CN1C(=O)OCC2=CC=CC=C2)F)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)



![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)

![3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B13892508.png)
![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

